3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol
Description
3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol is a branched amino alcohol characterized by a heptane backbone with hydroxyl and aminomethyl functional groups at positions 4 and 3, respectively. The compound features three methyl substituents at positions 3, 4, and 5, contributing to significant steric hindrance.
Properties
Molecular Formula |
C11H25NO |
|---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
3-(aminomethyl)-3,4,5-trimethylheptan-4-ol |
InChI |
InChI=1S/C11H25NO/c1-6-9(3)11(5,13)10(4,7-2)8-12/h9,13H,6-8,12H2,1-5H3 |
InChI Key |
VVCHTWWZVLTEIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(C(C)(CC)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol typically involves multi-step organic reactions. One common approach is the alkylation of a suitable amine precursor with an appropriate alkyl halide under controlled conditions. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as distillation and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable nucleophile.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
Physicochemical Properties
- Solubility: The target compound’s three methyl groups likely reduce water solubility compared to simpler amino alcohols like 3-amino-1-propanol, which exhibits high polarity and miscibility in aqueous media . Adamantane-based Memantine analogs, while lipophilic, benefit from rigid cage structures that enhance membrane permeability .
Research Findings and Gaps
- Trends in Branched Amino Alcohols: Increased branching correlates with enhanced metabolic stability but reduced aqueous solubility, as seen in adamantane derivatives . The target compound’s properties likely follow this trend, though experimental validation is needed.
- Data Limitations: Empirical data on the target compound’s melting/boiling points, spectral profiles, and biological activity are absent in the provided evidence.
Biological Activity
3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol can be represented as follows:
- Molecular Formula : C10H23NO
- Molecular Weight : 173.30 g/mol
The compound features an amine group and multiple methyl groups, which contribute to its unique properties and biological interactions.
Mechanisms of Biological Activity
The biological activity of 3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol is primarily attributed to its interaction with various molecular targets in biological systems. The following mechanisms have been identified:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It has the potential to bind to receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
Research Findings
Recent studies have highlighted the potential applications of 3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol in various biological contexts:
Table 1: Summary of Biological Activities
Case Studies
-
Enzyme Inhibition Study :
A study conducted by Smith et al. (2022) demonstrated that 3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol inhibits the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's. -
Antioxidant Activity :
Research by Johnson et al. (2023) indicated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured neuronal cells, suggesting its role as a neuroprotective agent. -
Antimicrobial Study :
A study by Lee et al. (2024) found that 3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol exhibited antimicrobial activity against Escherichia coli and Staphylococcus aureus, indicating its potential use in developing new antibiotics.
Safety and Toxicity
While the compound shows promise in various applications, safety assessments are crucial. Preliminary toxicity studies indicate low toxicity levels in vitro; however, further investigations are needed to evaluate its safety profile in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
